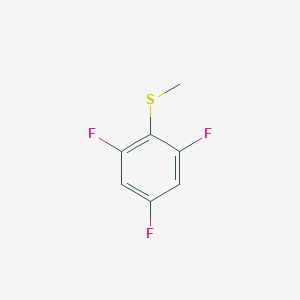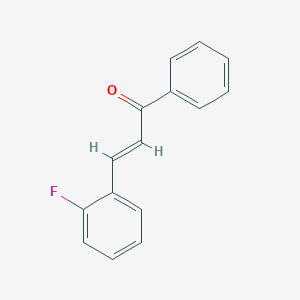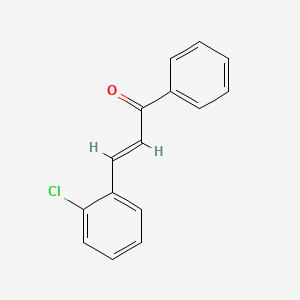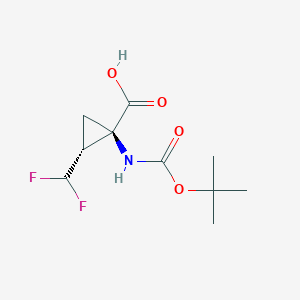![molecular formula C7H2ClNO3 B6326140 3-Chlorofuro[3,4-b]pyridine-5,7-dione, 95% CAS No. 98278-86-5](/img/structure/B6326140.png)
3-Chlorofuro[3,4-b]pyridine-5,7-dione, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chlorofuro[3,4-b]pyridine-5,7-dione is a compound of Heterocyclic Building Blocks . Its CAS No. is 98278-86-5, molecular formula is C7H2ClNO3 and its molecular weight is 183.55 g/mol .
Synthesis Analysis
The synthesis of compounds similar to 3-Chlorofuro[3,4-b]pyridine-5,7-dione has been described in various studies . For instance, a seven-step synthesis for deuterium-labeled moxifloxacin was described, starting from furo[3,4-b]pyridine-5,7-dione . Deuteriums were incorporated in positions 14, 20 of the pyrrolo ring of moxifloxacin .Molecular Structure Analysis
The molecular structure of 3-Chlorofuro[3,4-b]pyridine-5,7-dione can be analyzed using various techniques such as NMR, HPLC, LC-MS and more .科学的研究の応用
Synthesis of Complex Heterocyclic Compounds
Researchers have developed methodologies for synthesizing complex heterocyclic compounds, leveraging the unique reactivity of related pyridine derivatives. For instance, novel pyrazolo[3,4-b]pyridines and pyrrolo[3,4-b]pyridines have been synthesized through regioselective reactions, showcasing the potential of such chlorofuro pyridine diones in constructing intricate molecular architectures with potential applications in drug discovery and material science (Nikpassand et al., 2010).
Photoluminescent Materials
The compound and its derivatives have been explored for their photoluminescent properties, contributing to the development of new photoluminescent materials. This application is particularly relevant in the field of optoelectronics, where such materials can be used in organic light-emitting diodes (OLEDs) and other photonic devices. The structural modification of pyridine derivatives has been shown to significantly impact their optical and electrochemical properties, offering a pathway to tailor materials for specific functions (Beyerlein & Tieke, 2000).
Molecular Structure and Interaction Studies
Detailed studies on the molecular structure of chlorofuro pyridine derivatives have provided insights into intramolecular interactions, such as hydrogen bonding, that stabilize these compounds. This research contributes to a deeper understanding of molecular stability, tautomerism, and electronic properties, which are crucial for the design of functional materials and active pharmaceutical ingredients (Ośmiałowski et al., 2002).
Advanced Synthesis Techniques
Innovative synthetic techniques, such as ultrasound-promoted synthesis, have been applied to create derivatives of chlorofuro[3,4-b]pyridine-5,7-dione, demonstrating the compound's versatility in chemical synthesis. These methods offer advantages in terms of reaction speed, efficiency, and environmental friendliness, highlighting the compound's role in advancing synthetic methodologies (Nikpassand et al., 2010).
Safety and Hazards
将来の方向性
The future directions for research on 3-Chlorofuro[3,4-b]pyridine-5,7-dione could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The use of stable isotope-labeled analogs for determining drugs and metabolites in biological samples by liquid chromatography-mass spectrometry (LC–MS) has been suggested .
作用機序
Target of Action
The primary targets of 3-Chloro-furo[3,4-b]pyridine-5,7-dione are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
3-Chloro-furo[3,4-b]pyridine-5,7-dione interacts with its targets, the TRKs, by inhibiting their activities . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways . The compound’s interaction with TRKs results in the inhibition of these pathways, thereby potentially preventing the proliferation and differentiation of cancer cells .
Biochemical Pathways
The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, 3-Chloro-furo[3,4-b]pyridine-5,7-dione disrupts these pathways, potentially leading to the inhibition of cancer cell growth .
Pharmacokinetics
One of the synthesized derivatives of pyrazolo[3,4-b]pyridine, a similar compound, showed good plasma stability
Result of Action
The molecular and cellular effects of 3-Chloro-furo[3,4-b]pyridine-5,7-dione’s action include the inhibition of TRK activities, disruption of downstream signal transduction pathways, and potential prevention of cancer cell proliferation and differentiation .
特性
IUPAC Name |
3-chlorofuro[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClNO3/c8-3-1-4-5(9-2-3)7(11)12-6(4)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNSQNKZCFTCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)OC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-furo[3,4-b]pyridine-5,7-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

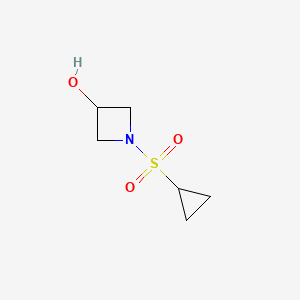

![N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B6326070.png)


